5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyrimidine ring, with bromine, chlorine, and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Bromination: The bromination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is carried out using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This includes using larger reaction vessels, continuous flow reactors, and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the bromine or chlorine positions .
Scientific Research Applications
5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Material Science: The compound is explored for its potential use in organic electronics and materials science due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity.
Apoptosis Induction: It can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the methyl group at the 6-position.
4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine: Another closely related compound with similar substituents.
7-bromo-6-chloro-7-deazapurine: A deazapurine derivative with bromine and chlorine substituents.
Uniqueness
5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the methyl group at the 6-position, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological properties compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-3-5(8)4-2-10-7(9)12-6(4)11-3/h2H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYWHEJPZIENQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CN=C(N=C2N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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